![molecular formula C13H20N4O4 B2738155 1-[(3S,4R)-4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]triazole-4-carboxylic acid CAS No. 2248316-29-0](/img/structure/B2738155.png)
1-[(3S,4R)-4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3S,4R)-4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]triazole-4-carboxylic acid is an organic compound known for its complex structure involving a pyrrolidine ring fused with a triazole moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the cyclization of precursors under specific conditions. For example, a common route may involve the following steps:
Starting with a substituted pyrrolidine
Introducing the triazole group via cycloaddition reactions
Protective group chemistry to introduce the isopropylcarbonyl moiety.
Industrial Production Methods: While laboratory synthesis methods are well-documented, scaling up for industrial production would require optimization of reaction conditions, use of catalysts, and perhaps continuous flow chemistry techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions: 1-[(3S,4R)-4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]triazole-4-carboxylic acid can undergo several types of reactions:
Oxidation: : Can be oxidized at various points on its structure.
Reduction: : Functional groups within the compound can be reduced under the right conditions.
Substitution: : Particularly on the pyrrolidine ring and the triazole group.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles may be employed depending on the desired transformation.
Major Products: The products will vary depending on the specific reaction and conditions but may include modified triazole derivatives, carboxylic acid derivatives, or altered pyrrolidine structures.
科学的研究の応用
This compound has been studied for:
Medicinal Chemistry: : As a potential scaffold for drug design, given its ability to interact with biological targets.
Organic Synthesis: : As an intermediate for more complex molecules.
Material Science: : Potential use in the development of new materials with unique properties.
作用機序
The specific mechanism of action depends on its application. For instance, in a medicinal context, it may bind to particular enzymes or receptors, influencing their activity through various molecular pathways. The molecular targets and pathways involved often relate to the biological systems it interacts with.
類似化合物との比較
1-[(3S,4R)-4-Methylpyrrolidin-3-yl]triazole
1-[(3S,4R)-4-Isopropylpyrrolidin-3-yl]triazole
1-[(3S,4R)-4-Ethylpyrrolidin-3-yl]triazole
These compounds share a core structural similarity but differ in their side chains, influencing their properties and reactivity.
特性
IUPAC Name |
1-[(3S,4R)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O4/c1-8-5-16(12(20)21-13(2,3)4)7-10(8)17-6-9(11(18)19)14-15-17/h6,8,10H,5,7H2,1-4H3,(H,18,19)/t8-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEAKZPIZVWBSR-PSASIEDQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1N2C=C(N=N2)C(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1N2C=C(N=N2)C(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
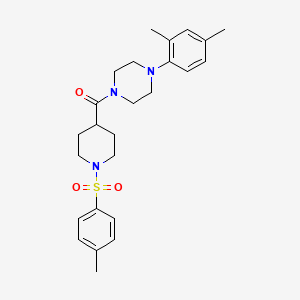
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2738074.png)
![1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2738077.png)
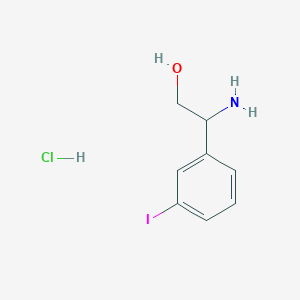
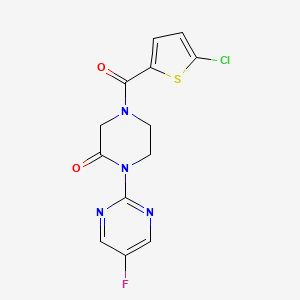
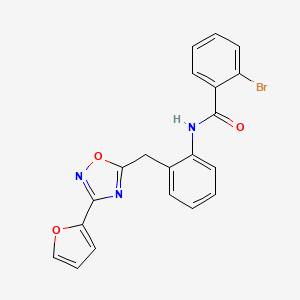
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2738083.png)


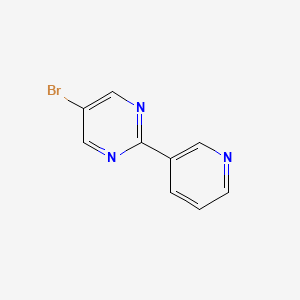
![N-(3,5-dimethylphenyl)-10-[4-(propan-2-yl)benzenesulfonyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2738092.png)
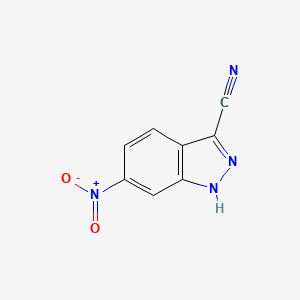

![N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}methanesulfonamide](/img/structure/B2738095.png)
